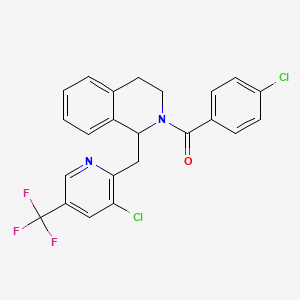
(4-Chlorophenyl)(1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-3,4-dihydro-2(1H)-isoquinolinyl)methanone
説明
(4-Chlorophenyl)(1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-3,4-dihydro-2(1H)-isoquinolinyl)methanone is a useful research compound. Its molecular formula is C23H17Cl2F3N2O and its molecular weight is 465.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Chlorophenyl)(1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-3,4-dihydro-2(1H)-isoquinolinyl)methanone, also known by its CAS number 344263-52-1, is a complex organic molecule with potential therapeutic applications. Its structure includes a chlorophenyl group and a pyridinyl moiety, which are often associated with biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H17Cl2F3N2O
- Molecular Weight : 465.3 g/mol
- CAS Number : 344263-52-1
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an anti-cancer agent and its effects on neurological conditions.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cell proliferation.
-
Mechanism of Action :
- Inhibition of the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.
- Induction of oxidative stress within cancer cells, resulting in cell death.
-
Case Studies :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.
Neurological Activity
Research has also suggested that this compound may have neuroprotective properties. The presence of the isoquinoline structure is often linked to modulation of neurotransmitter systems.
-
Mechanism of Action :
- Potential enhancement of dopaminergic signaling, which could be beneficial in conditions such as Parkinson's disease.
- Modulation of glutamate receptors to protect against excitotoxicity.
-
Case Studies :
- In vitro studies using neuronal cultures showed that the compound could significantly reduce neuronal death induced by glutamate toxicity.
Data Table: Biological Activity Summary
| Activity Type | Effect | Mechanism of Action | Reference Study |
|---|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | PI3K/Akt inhibition, oxidative stress | [Study on Breast Cancer Cell Lines] |
| Neurological | Neuroprotection | Dopaminergic signaling enhancement | [In Vitro Neuronal Culture Study] |
特性
IUPAC Name |
(4-chlorophenyl)-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O/c24-17-7-5-15(6-8-17)22(31)30-10-9-14-3-1-2-4-18(14)21(30)12-20-19(25)11-16(13-29-20)23(26,27)28/h1-8,11,13,21H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDNVIKITNBMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107957 | |
| Record name | (4-Chlorophenyl)[1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344263-52-1 | |
| Record name | (4-Chlorophenyl)[1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344263-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















